Cas no 1340285-28-0 (4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide)

4-(5-Methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide is a synthetic organic compound featuring a pyrazole core linked to a butanamide moiety via a methylamino substituent. Its structural design combines a heterocyclic pyrazole ring with an amide functional group, offering potential versatility in pharmaceutical and agrochemical applications. The presence of the methyl group at the pyrazole ring enhances metabolic stability, while the methylamino side chain may influence solubility and binding affinity. This compound is of interest in medicinal chemistry for its potential as a building block in drug discovery, particularly for targeting enzymes or receptors where pyrazole derivatives exhibit activity. Its well-defined structure allows for further derivatization to optimize physicochemical and pharmacological properties.
4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide structure
1340285-28-0 structure
Product Name:4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide
CAS No:1340285-28-0
MF:C9H16N4O
MW:196.249541282654
CID:5906684
PubChem ID:64451799
Update Time:2025-05-23

4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide Chemical and Physical Properties

Names and Identifiers

    • 4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide
    • AKOS013775380
    • 1340285-28-0
    • EN300-1123238
    • Inchi: 1S/C9H16N4O/c1-7-3-5-12-13(7)6-4-8(11-2)9(10)14/h3,5,8,11H,4,6H2,1-2H3,(H2,10,14)
    • InChI Key: LRMZMFYWYBORCL-UHFFFAOYSA-N
    • SMILES: O=C(C(CCN1C(C)=CC=N1)NC)N

Computed Properties

  • Exact Mass: 196.13241115g/mol
  • Monoisotopic Mass: 196.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 72.9Ų

4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide Pricemore >>

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4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide Related Literature

Additional information on 4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide

4-(5-Methyl-1H-Pyrazol-1-Yl)-2-(Methylamino)Butanamide: A Comprehensive Overview

The compound CAS No. 1340285-28-0, also known as 4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide, is a synthetic organic molecule with a unique structure that combines a pyrazole ring and an amino acid derivative. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential applications in drug development. Recent studies have highlighted its role in modulating various biological pathways, making it a promising candidate for therapeutic interventions.

The molecular structure of 4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide consists of a pyrazole ring substituted with a methyl group at position 5 and an amino butanamide moiety at position 4. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is known for its stability and ability to participate in hydrogen bonding, which enhances the compound's bioavailability. The amino butanamide group further contributes to the molecule's flexibility and ability to interact with biological targets such as enzymes and receptors.

Recent research has focused on the pharmacokinetic properties of CAS No. 1340285-28-0. Studies conducted in vitro and in vivo have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its ability to penetrate cellular membranes efficiently suggests potential utility in targeting intracellular pathogens or cellular signaling pathways. Additionally, preliminary toxicity studies indicate that the compound has a low toxicity profile, which is crucial for its consideration as a drug candidate.

In terms of biological activity, 4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide has shown promise in inhibiting key enzymes involved in inflammatory processes. For instance, recent findings from enzymatic assays suggest that this compound can inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. This activity positions it as a potential anti-inflammatory agent with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Beyond its enzymatic inhibition properties, this compound has also been investigated for its potential role in modulating ion channels. Ion channels are critical for various physiological processes, including neuronal signaling and muscle contraction. Research indicates that CAS No. 1340285-28-0 can modulate voltage-gated sodium channels, which are implicated in conditions such as epilepsy and chronic pain. This modulation could pave the way for novel therapeutic strategies in neurology.

The synthesis of 4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide involves a multi-step process that combines principles from organic chemistry and peptide synthesis. Key steps include the formation of the pyrazole ring through condensation reactions and the subsequent coupling of the amino acid derivative via amide bond formation. Recent advancements in catalytic methods have improved the yield and purity of this synthesis pathway, making it more amenable to large-scale production.

In conclusion, CAS No. 1340285-28-0, or 4-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide, represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. With ongoing research focusing on its pharmacokinetics, toxicity profiles, and therapeutic applications, this compound holds immense potential for contributing to the development of novel drugs targeting inflammation, neurological disorders, and beyond.

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